3-(4-phenoxyphenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea
Description
The compound 3-(4-phenoxyphenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a thiourea derivative characterized by a phenoxyphenyl group and a cinnamoyl (α,β-unsaturated carbonyl) substituent. Thioureas are widely studied for their diverse pharmacological activities, including anti-nociceptive, antifungal, and enzyme-inhibitory properties. This compound’s structure combines a bulky phenoxyphenyl moiety with a conjugated propenoyl group, which may influence its electronic properties, solubility, and biological interactions. Its synthesis and evaluation are part of broader efforts to optimize thiourea derivatives for therapeutic applications .
Properties
IUPAC Name |
(E)-N-[(4-phenoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-21(16-11-17-7-3-1-4-8-17)24-22(27)23-18-12-14-20(15-13-18)26-19-9-5-2-6-10-19/h1-16H,(H2,23,24,25,27)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRJYKNBQMUSSM-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenoxyphenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea typically involves the reaction of 4-phenoxyphenyl isothiocyanate with 3-phenylprop-2-enamide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-phenoxyphenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-phenoxyphenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-phenoxyphenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparison with Analogous Thiourea Derivatives
Key Structural Features
The target compound features a 3-(4-phenoxyphenyl)thiourea backbone linked to a (2E)-3-phenylprop-2-enoyl group. Comparable derivatives include:
1-Phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}thiourea (): Substituents: Phenyl group instead of phenoxyphenyl. Biological Activity: Demonstrated anti-nociceptive effects in murine models . Structural Impact: The absence of the phenoxy group reduces steric bulk and lipophilicity compared to the target compound.
1-(4-Fluorophenyl)-3-(4-phenoxyphenyl)thiourea (): Substituents: Fluorophenyl and phenoxyphenyl groups. Physical Properties: Molecular weight = 338.4 g/mol, boiling point = 450.1°C, logP = 4.81 . Structural Impact: The fluorophenyl group introduces electron-withdrawing effects, contrasting with the propenoyl group’s electron-deficient nature in the target compound.
Thiophene-2-carbonyl thioureas ():
- Examples: 1-(4-chlorophenyl)-3-(thiophene-2-carbonyl)thiourea, 1-(4-methoxyphenyl) analogs.
- Electronic Properties: HOMO energies range from -0.189 (Cl-substituted) to -0.181 (OCH₃-substituted), indicating substituent-dependent electronic modulation .
Electronic and Physicochemical Properties
Substituent Effects on Electronic Profiles
- Phenoxyphenyl Group: The oxygen atom in the phenoxy group donates electrons via resonance, increasing electron density on the aryl ring. This contrasts with electron-withdrawing groups (e.g., Cl, Br) in other derivatives, which lower HOMO energies .
Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | logP | HOMO Energy (eV) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~395.4* | ~5.2* | N/A | Phenoxyphenyl, cinnamoyl |
| 1-Phenyl-3-{4-cinnamoylphenyl}thiourea | ~350.4 | ~4.8 | N/A | Phenyl, cinnamoyl |
| 1-(4-Fluorophenyl)-3-(4-phenoxyphenyl)thiourea | 338.4 | 4.81 | N/A | Fluorophenyl, phenoxyphenyl |
| 1-(4-Cl-phenyl)-3-(thiophene-2-carbonyl)thiourea | 296.8 | N/A | -0.189 | Chlorophenyl, thiophene-carbonyl |
*Estimated based on structural analogs.
Anti-Nociceptive Activity
- The phenoxyphenyl group may enhance blood-brain barrier penetration due to increased lipophilicity .
Enzyme Inhibition and Reactivity
- The target compound’s electron-rich phenoxyphenyl group may favor different binding modes .
- Cinnamoyl vs. Thiophene-carbonyl : The cinnamoyl group’s conjugation system could facilitate interactions with biological targets via π-π stacking, unlike the thiophene-based analogs.
Biological Activity
3-(4-phenoxyphenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. Thiourea compounds are known for their potential in medicinal chemistry, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. This article provides an overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H21N2O2S
- Molecular Weight : 351.47 g/mol
Anticancer Activity
Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. Specifically, this compound has demonstrated the ability to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 15.0 | Disruption of mitochondrial function |
The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell cycle progression, targeting key signaling pathways involved in cancer development .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogenic bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 40 |
These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is heavily influenced by their structural components. Modifications on the phenyl rings or the thiourea moiety can significantly alter their potency and selectivity. For instance, substituents at specific positions on the aromatic rings have been correlated with enhanced anticancer activity .
Case Studies
- Study on Breast Cancer Cell Lines : A study investigated the effects of various thiourea derivatives, including our compound, on MCF-7 cells. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited higher cytotoxicity compared to those with electron-donating groups.
- Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial properties of thiourea derivatives against clinical isolates of Staphylococcus aureus. The findings revealed that modifications to the thiourea nitrogen atom improved antibacterial activity, suggesting a potential pathway for drug optimization.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-(4-phenoxyphenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of intermediates like phenoxyaniline derivatives, followed by coupling with α,β-unsaturated carbonyl compounds (e.g., cinnamoyl chloride) under basic conditions. Critical parameters include solvent polarity (e.g., DMF or acetonitrile ), temperature (60–80°C), and stoichiometric ratios of reactants. For example, thiourea formation often requires thiophosgene or isothiocyanate intermediates . Optimization via Design of Experiments (DoE) can systematically assess interactions between variables like pH and catalyst loading.
Q. Which analytical techniques are most reliable for characterizing this thiourea derivative?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the thiourea moiety (δ ~10-12 ppm for NH protons) and stereochemistry of the α,β-unsaturated carbonyl group .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks .
- X-ray Crystallography : Resolves spatial conformation, as seen in structurally similar thioureas (e.g., (2E)-3-(4-fluorophenyl) derivatives ).
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Anticancer Activity : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the thiourea’s hydrogen-bonding capacity .
- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), focusing on the thiourea’s sulfur and aryl groups as hydrogen-bond acceptors .
- QSAR Models : Correlate substituent electronegativity (e.g., phenoxy vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in reported bioactivity data across similar thiourea derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies, adjusting for variables like cell line specificity or assay protocols .
- Structural Analog Comparison : Evaluate how minor substituent changes (e.g., 4-phenoxyphenyl vs. 4-methoxyphenyl) alter solubility and membrane permeability .
- Dose-Response Replication : Validate conflicting results under standardized conditions (e.g., fixed exposure time, serum-free media) .
Q. How can reaction scalability be optimized without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis reduces side reactions, as demonstrated for complex thioureas .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance eco-compatibility .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
